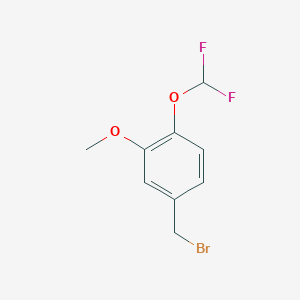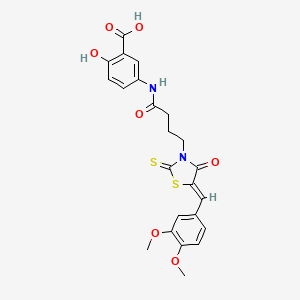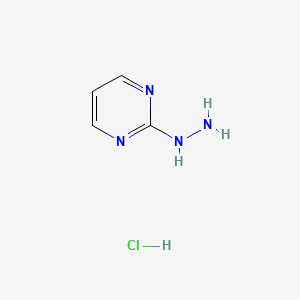
7,8-Dichloro-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-1,2-dihydroquinolin-2-one: is a chemical compound with the molecular formula C9H5Cl2NO . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives, such as chloroquine, primarily target the heme polymerase in malarial trophozoites
Mode of Action
Quinoline derivatives are known to inhibit the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite . It’s plausible that 7,8-Dichloroquinolin-2-ol operates in a similar manner, but further studies are required to confirm this.
Result of Action
Quinoline derivatives are known to cause the accumulation of toxic heme in parasites, leading to their death If 7,8-Dichloroquinolin-2-ol operates in a similar manner, it may have similar effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-1,2-dihydroquinolin-2-one typically involves the chlorination of quinolin-2-ol. One common method includes the use of hydrochloric acid as a catalyst under microwave irradiation, which has been shown to provide high yields . Other methods may involve the use of different Bronsted acids or alternative reaction conditions such as solvent-free reactions, ionic liquids, or ultrasound-promoted synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar catalysts and reaction conditions as those used in laboratory synthesis. The focus is often on optimizing yield, purity, and cost-effectiveness while minimizing environmental impact through green chemistry approaches .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dichloro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered biological activities.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which may possess different biological activities and applications .
Aplicaciones Científicas De Investigación
Chemistry: 7,8-Dichloro-1,2-dihydroquinolin-2-one is used as an intermediate in the synthesis of other quinoline derivatives, which are important in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial, antimalarial, and anticancer activities. It has shown moderate to high activity against various pathogens and cancer cell lines .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of diseases such as malaria and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparación Con Compuestos Similares
Chlorquinaldol: Another quinoline derivative with antimicrobial properties.
Chloroquine: A well-known antimalarial drug that shares structural similarities with 7,8-Dichloro-1,2-dihydroquinolin-2-one.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its dual chlorine substitution at positions 7 and 8 enhances its antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
7,8-dichloro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEDZHYTEWMTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2837676.png)




![3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)
![3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2837685.png)

![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2837687.png)
![ethyl 2-{7-[(2E)-but-2-en-1-yl]-3,4,9-trimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetate](/img/structure/B2837690.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2837695.png)
